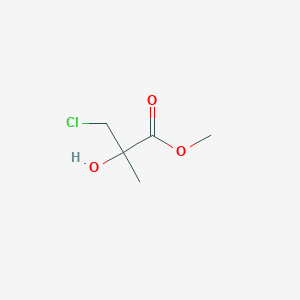![molecular formula C12H19Cl2FN2 B1443132 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258650-67-7](/img/structure/B1443132.png)
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride
Übersicht
Beschreibung
“1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride” is a chemical compound with the CAS Number: 1258649-78-3 . It has a molecular weight of 281.2 .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound presents as a powder . It should be stored at room temperature .Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Drug Design
Piperazine derivatives, including 1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride, play a significant role in the design of therapeutic drugs. These compounds are valued for their versatility in medicinal chemistry, enabling the development of a wide array of pharmacologically active agents. The modification of the piperazine nucleus allows for significant variations in medicinal potential, influencing pharmacokinetic and pharmacodynamic properties. Piperazine-based molecules are involved in treatments across several therapeutic categories, including but not limited to antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory applications. Their flexibility as a molecular scaffold supports the discovery of drug-like elements for various diseases, highlighting the importance of further therapeutic investigations on this motif (Rathi et al., 2016).
Anti-mycobacterial Activity
Piperazine derivatives demonstrate significant potential against Mycobacterium tuberculosis, including strains resistant to conventional treatments. The structural role of piperazine as a vital building block in the development of potent anti-mycobacterial compounds has been documented, offering insights into structure-activity relationships (SAR). These findings are crucial for medicinal chemists in designing safer, more effective anti-tuberculosis agents (Girase et al., 2020).
Metabolic Cytoprotection
The cytoprotective properties of certain piperazine derivatives, such as their role in enhancing myocardial energetic metabolism and reducing the toxicity of oxygen, have been observed. This demonstrates the versatility of piperazine compounds beyond their direct antimicrobial or anti-inflammatory actions, showing potential in addressing cellular stress and promoting tissue protection (Cargnoni et al., 1999).
Antidepressant Development
Piperazine's presence in several marketed antidepressants underlines its importance in the field of neuropsychiatric disorder treatment. The piperazine moiety is recognized for contributing to the pharmacokinetic profile favorable for central nervous system (CNS) applications. This insight suggests the continued exploration of piperazine-based molecules for novel antidepressants, leveraging their specific binding conformations for enhanced therapeutic effects (Kumar et al., 2021).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
1-[1-(3-fluorophenyl)ethyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c1-10(15-7-5-14-6-8-15)11-3-2-4-12(13)9-11;;/h2-4,9-10,14H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIUQBPSRGTZBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3-Fluorophenyl)ethyl]piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Methyl-1,2,4-oxadiazol-3-yl)[2-(trifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B1443051.png)
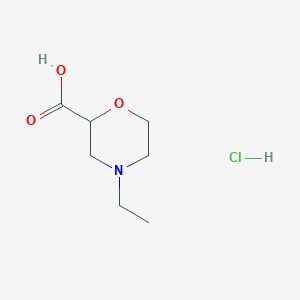
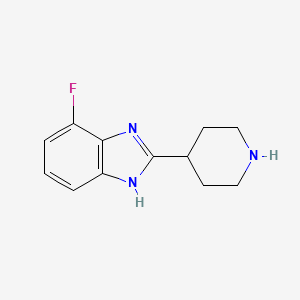
![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)
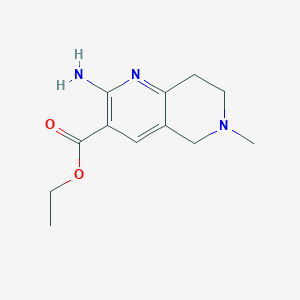

![3-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(2-pyridinyl)ethyl]-2(1H)-pyridinone](/img/structure/B1443061.png)
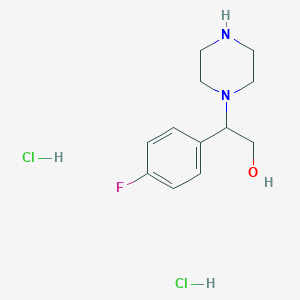
![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)
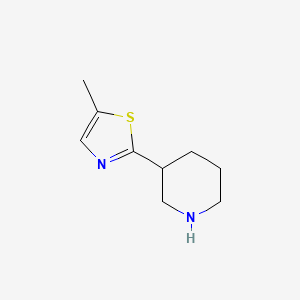
![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)
![Sodium 2-[hydroxy(phenyl)methyl]benzoate](/img/structure/B1443070.png)
